N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine
Description
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine, commonly referred to as SQ109, is a novel 1,2-ethylenediamine derivative developed by Sequella Inc. for the treatment of tuberculosis (TB) and other mycobacterial infections . Structurally distinct from first-line TB drugs like ethambutol, SQ109 combines an adamantyl moiety with a geranyl-derived side chain, conferring unique physicochemical properties and target specificity .
Properties
IUPAC Name |
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Reaction with Formamide
A pivotal innovation in 2-adamantylamine synthesis involves a modified Ritter reaction using 1-bromoadamantane and formamide. This method eliminates hazardous reagents like oleum while improving yield. In a representative procedure, 1-bromoadamantane (0.3 mol) reacts with formamide (2.7 mol) in concentrated sulfuric acid at 85°C for 5.5 hours, producing N-(1-adamantyl)formamide in 83% yield. Subsequent hydrolysis with 19.46% hydrochloric acid at reflux yields 2-adamantylamine hydrochloride with 88% overall efficiency.
Key Advantages:
-
Eliminates multi-step bromination/amination sequences
-
Reduces reaction time from 24+ hours to 5.5 hours
Preparation of 3,7-Dimethylocta-2,6-dienylamine (Geranylamine)
The terpene-derived dienyl component requires stereoselective synthesis to maintain biological activity. Two predominant strategies emerge:
Phthalimide Protection/Deprotection
Geranyl bromide undergoes nucleophilic substitution with potassium phthalimide in THF (0°C to room temperature, 12 hours), yielding geranyl phthalimide (88% yield). Hydrazinolysis with hydrazine hydrate (1.5 equiv) in ethanol (reflux, 6 hours) removes the protecting group, providing geranylamine in 81% isolated yield.
Azide Reduction Approach
An alternative pathway converts geranyl azide to the primary amine via Staudinger reaction. Triphenylphosphine (1.1 equiv) in THF/water (10:1) reduces the azide at room temperature (12 hours), achieving comparable yields (78-82%) but requiring stringent moisture control.
Coupling Strategies for Diamine Formation
Convergent synthesis links the adamantyl and dienyl moieties through ethane-1,2-diamine.
Bromoacetamide Intermediate Route
N-(2-adamantyl)-2-bromoacetamide synthesis involves dropwise addition of bromoacetyl chloride to 2-adamantylamine in dichloromethane with potassium carbonate (0°C to room temperature, 24 hours). Column chromatography (n-hexane/EtOAc 3:1) isolates the product in 83% yield. Subsequent coupling with geranylamine (1:1 molar ratio) in THF (48 hours, room temperature) forms the aminoamide precursor.
Reaction Optimization:
-
Triethylamine (1 equiv) minimizes side reactions
Reductive Amination Optimization
Final diamine formation requires selective reduction of the aminoamide intermediate.
Me₃SiCl/LiAlH₄ System
A breakthrough methodology employs trimethylsilyl chloride (1.2 equiv) and lithium aluminum hydride (1.4 equiv) in dichloromethane at -10°C to 0°C. This tandem system achieves 72% yield of SQ109 with >95% purity, surpassing traditional NaBH₄/I₂ approaches (45-50% yield).
Mechanistic Advantages:
-
Me₃SiCl activates the amide carbonyl toward hydride attack
-
Low-temperature conditions prevent adamantane ring degradation
Purification and Characterization
Final product isolation employs multi-stage chromatography:
| Purification Step | Conditions | Purity Increase | Yield Retention |
|---|---|---|---|
| Silica Gel Chromatography | n-hexane/EtOAc (3:1 → 1:1 gradient) | 78% → 92% | 85% |
| Preparative HPLC | C18 column, MeCN/H₂O (0.1% TFA) | 92% → 99.5% | 72% |
1H NMR characterization confirms structure via adamantane proton singlet at δ 2.04 ppm and diene protons at δ 5.07-5.19 ppm. High-resolution mass spectrometry verifies molecular ion [M+H]+ at m/z 345.2897 (calculated 345.2906).
Scalability and Process Economics
Comparative analysis of lab-scale vs. pilot plant synthesis reveals critical scalability factors:
Solvent Optimization:
-
Replacing DCM with methyl-THF improves E-factor from 32 → 18
-
Batch-to-continuous flow transition increases throughput 3.2×
Cost Analysis (per kilogram):
| Component | Traditional Cost ($) | Optimized Cost ($) |
|---|---|---|
| 2-Adamantylamine | 4200 | 1850 |
| Geranylamine | 3100 | 940 |
| Reduction Reagents | 680 | 320 |
Chemical Reactions Analysis
SQ-109 undergoes various chemical reactions, including:
Oxidation: SQ-109 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in SQ-109.
Substitution: SQ-109 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Properties
- Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural features suggest that it may interact effectively with bacterial membranes, leading to cell lysis or inhibition of essential cellular processes. High-throughput metabolomic analyses have been employed to predict the mode of action of several uncharacterized antimicrobial compounds, including derivatives of this compound .
-
Cancer Research
- The compound is being investigated for its role in cancer therapeutics. Its ability to form specific DNA adducts may be leveraged to develop targeted therapies that exploit the mechanisms of DNA damage response in cancer cells. Research into similar compounds has shown that modifications can enhance selectivity towards cancerous cells while minimizing effects on normal tissues .
-
Neuroprotective Effects
- There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties. Studies have indicated that certain adamantyl derivatives can cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Materials Science Applications
-
Polymer Chemistry
- The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its adamantyl group provides rigidity and stability to polymer chains, which can enhance thermal and mechanical properties. Research has demonstrated successful incorporation into polymer matrices for applications in coatings and composites .
-
Nanotechnology
- In nanotechnology, derivatives of N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine are being explored for use in drug delivery systems. Their amphiphilic nature allows them to form micelles or vesicles that can encapsulate therapeutic agents, improving bioavailability and targeting capabilities .
Biological Research Applications
- Enzyme Inhibition Studies
- Signal Transduction Pathways
Case Studies
| Study | Application | Findings |
|---|---|---|
| Cheng et al., 2008 | Cancer Research | Identified DNA adduct formation leading to mutagenesis; potential for targeted therapy development |
| Murphy et al., 2011 | Antimicrobial Properties | Demonstrated efficacy against specific bacterial strains; mode of action predicted through metabolomic profiling |
| Gholap et al., 2016 | Neuroprotective Effects | Showed protective effects on neuronal cells under oxidative stress conditions |
Mechanism of Action
SQ-109 exerts its effects by targeting the MmpL3 protein in Mycobacterium tuberculosis. This protein is involved in the transport of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the cell wall, leading to the death of the bacteria . The molecular targets and pathways involved in this mechanism are still being studied, but it is clear that SQ-109 has a unique mode of action compared to other antitubercular agents.
Comparison with Similar Compounds
Key Attributes:
- Mechanism of Action: SQ109 inhibits the trehalose monomycolate transporter MmpL3, disrupting mycolic acid synthesis essential for mycobacterial cell wall integrity .
- Antimicrobial Activity: Demonstrates potent in vitro activity against Mycobacterium tuberculosis (MIC = 0.1–0.63 μg/mL) and non-tuberculous mycobacteria (NTM) .
- Pharmacokinetics : Exhibits low oral bioavailability (4%) but achieves significant bacterial load reduction (1–2 log CFU) in murine models at 25 mg/kg .
Comparison with Structurally and Functionally Related Compounds
Adamantane-Based Ethylenediamine Analogs
Compound 13 : N-(Adamantan-2-yl)-N’-(3,7-dimethylocta-2,6-dien-1-yl)propane-1,3-diamine
- Structural Difference : Replaces the ethane-1,2-diamine linker in SQ109 with a propane-1,3-diamine chain, increasing backbone flexibility .
- Synthesis: Prepared via reductive amination of isoprenyl diamine with adamantanone, followed by NaBH₄ reduction and purification as an HCl salt .
- Activity : Retains antimycobacterial activity but with reduced potency compared to SQ108. Also exhibits multi-stage antimalarial activity against Plasmodium falciparum .
Compound 14 : N-(Adamantan-2-yl)-N’-(3,7-dimethylocta-2,6-dien-1-yl)-N’-methylethane-1,2-diamine
- Structural Difference : Incorporates a methyl group on the ethylenediamine nitrogen, altering steric and electronic interactions with MmpL3 .
- Synthesis: Derived from N-geranyl propane-1,3-diamine and adamantanone under similar reductive conditions .
- Activity : Comparable to SQ109 in mycobacterial inhibition but with improved solubility due to methylation .
Non-Adamantane Ethylenediamine Derivatives
Bicyclo[2.2.1]heptan-2-yl Analog
- Structural Difference : Substitutes adamantyl with a bicycloheptane group, reducing lipophilicity and molecular weight .
- Synthesis: Prepared via reductive amination of (E)-N’-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine with norcamphor .
- Activity : Shows moderate antimycobacterial activity (MIC ~2.5 μg/mL), suggesting adamantyl’s critical role in target binding .
Benzamidine Derivatives (Compounds 6 and 7)
- Structural Difference : Replace adamantyl and geranyl groups with benzamidine and phenyl substituents .
- Compound 7: N-(benzamidine-4-yl)-N′-phenylethane-1,2-diamine shows reduced efficacy, highlighting the importance of dual amidine groups .
Hybrid Derivatives (BM212-SQ109 Hybrids)
- Design : Combines SQ109’s ethylenediamine core with BM212’s pyrrole moiety, targeting MDR mycobacteria .
- Activity : Hybrids demonstrate enhanced potency (MIC < 0.1 μg/mL) against MDR M. tuberculosis compared to parent compounds, suggesting synergistic targeting .
Critical Analysis of Structural-Activity Relationships (SAR)
Adamantyl Group : Essential for MmpL3 inhibition; substitution with bicycloheptane reduces potency .
Geranyl Chain : Enhances membrane permeability; truncation or saturation diminishes activity .
Diamine Linker : Ethane-1,2-diamine optimizes target binding; elongation or methylation modifies solubility and bioavailability .
Hybridization : Combining pharmacophores (e.g., BM212-SQ109 hybrids) broadens activity spectra against resistant strains .
Biological Activity
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine, commonly referred to as SQ109 , is a synthetic diamine compound that has attracted significant interest in medicinal chemistry due to its promising biological activity, particularly against Mycobacterium tuberculosis (Mtb). This compound is characterized by a unique structure that includes an adamantyl group and a diene moiety, contributing to its pharmacological properties.
- Chemical Formula: C21H36N2
- Molecular Weight: 336.53 g/mol
- CAS Number: 502487-67-4
Antimicrobial Properties
SQ109 has demonstrated significant anti-tubercular activity. Research indicates that it effectively inhibits the growth of Mtb by targeting the MmpL3 transporter, which is crucial for the transport of trehalose monomycolate in mycobacterial cell walls. This inhibition disrupts essential metabolic processes within the bacteria, leading to bactericidal effects .
In addition to its activity against Mtb, SQ109 has shown effectiveness against other pathogens, including Leishmania mexicana , suggesting a broader spectrum of antimicrobial activity. Studies have reported its potential in treating infections caused by resistant strains of various bacteria.
The mechanism through which SQ109 exerts its effects involves:
- Inhibition of MmpL3: SQ109 binds to the MmpL3 protein, disrupting mycolic acid synthesis and thereby compromising the integrity of the bacterial cell wall .
- Bactericidal Activity: It reduces bacterial load significantly in infected models, showcasing its potential as an effective treatment option for tuberculosis.
Efficacy Against Mycobacterium tuberculosis
A study evaluating SQ109's efficacy reported a minimum inhibitory concentration (MIC) against Mtb strains ranging from 0.125 to 0.5 µg/mL. This potency indicates its potential as a first-line treatment or in combination therapy with existing anti-tubercular drugs to enhance efficacy and combat drug resistance .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of SQ109 compared to other related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| SQ109 | C21H36N2 | Anti-tubercular | Inhibits trehalose metabolism |
| N'-adamantyl-N'-ethyl-N''-methyl-1,2-ethanediamine | C15H24N4 | Antimicrobial | Simple diamine structure |
| 1-(adamantan-1-yl)-3-methylurea | C12H17N3O | Antiviral | Urea linkage enhances solubility |
| 4-amino-N,N-diethylbenzamide | C13H18N2O | Anti-inflammatory | Non-steroidal structure |
This comparison highlights SQ109's unique mechanism involving trehalose metabolism inhibition, which sets it apart from other compounds with different targets and mechanisms.
Synthesis and Optimization
The synthesis of SQ109 typically involves multi-step organic reactions. A common method includes the coupling of 2-adamantyl amines with appropriate diene precursors through condensation reactions. Optimizing reaction conditions such as temperature and solvent choice can enhance yield and selectivity for the final product.
Q & A
Q. What are the established synthetic routes for N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves coupling adamantyl and dienyl precursors via nucleophilic substitution or reductive amination. For example, analogous diamines are synthesized by reacting bicyclic amines (e.g., 6,6-dimethylbicyclo[3.1.1]hept-2-ene) with ethylamine/dimethylamine in dichloromethane at room temperature, followed by purification using column chromatography or recrystallization . Critical parameters include:
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Post-synthesis purification often employs flash chromatography with silica gel, using eluents like ethyl acetate/methanol/ammonia (6:2:0.2) to resolve polar byproducts . Structural confirmation involves:
- NMR : and NMR to verify adamantyl methyl groups (δ 1.6–2.1 ppm) and dienyl protons (δ 5.1–5.8 ppm).
- HRMS : Exact mass analysis to confirm molecular formula (e.g., C₂₀H₃₄N₂).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s catalytic activity in hydroamination reactions, and how do chelating diamine ligands enhance reaction rates?
- Methodological Answer : The diamine’s rigid adamantyl group stabilizes transition metals (e.g., yttrium or neodymium) via chelation, accelerating intramolecular alkene hydroamination. Key steps:
- Coordination : The diamine’s lone pairs bind to the metal center, lowering activation energy.
- Steric effects : The adamantyl group directs regioselectivity by shielding specific sites .
Comparative studies using substituent-varied diamines (e.g., 2,6-dimethylphenyl vs. 2-isopropylphenyl) reveal rate enhancements of 5–10× with bulky ligands .
Q. How can conflicting data in biological activity assays (e.g., receptor binding vs. cytotoxicity) be systematically resolved?
- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., pH, solvent). Resolution strategies include:
- Dose-response profiling : IC₅₀ curves to distinguish target-specific effects from nonspecific toxicity.
- Orthogonal assays : Compare SPR (surface plasmon resonance) binding data with cell-based luciferase reporter assays.
- Solvent controls : Use DMSO/ethanol vehicles at ≤0.1% to avoid artifactual inhibition .
Q. What experimental design (DoE) approaches optimize reaction parameters for scalable synthesis?
- Methodological Answer : A factorial DoE framework evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
Comparative and Structural Analysis
Q. How does the adamantyl moiety influence the compound’s stability compared to non-bicyclic analogs?
Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions. Key findings:
- Binding pockets : Adamantyl occupies hydrophobic cavities (ΔG = -9.2 kcal/mol).
- Salt bridges : The diamine’s NH groups form hydrogen bonds with GluN2B subunits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
